Limonin glucoside
Description
Properties
IUPAC Name |
(1R,2R,2'S,5S,6R,7R,10R,13S)-5-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)/t15-,16+,17+,19+,21-,22+,23-,24+,25-,27+,29+,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKIBQJAJRKQM-WNCNYDOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@]([C@@]13[C@H](O3)C(=O)O)(C(=O)C[C@@H]4[C@@]25COC(=O)C[C@@H]5OC4(C)C)C)[C@H](C6=COC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123564-61-4 | |
| Record name | Limonin glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123564-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Limonin glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123564614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIMONIN GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9553Q8Z7PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonin glucoside can be synthesized through the glycosylation of limonin with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of limonin 17-beta-D-glucopyranoside often involves extraction from citrus fruit peels and seeds. The extraction process includes steps such as solvent extraction, filtration, and purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Hydrolysis: Under acidic conditions, limonin 17-beta-D-glucopyranoside can be hydrolyzed to release limonin and glucose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions, such as hydrochloric acid, are used to facilitate hydrolysis.
Major Products Formed:
Oxidation: Oxidized derivatives of limonin 17-beta-D-glucopyranoside.
Hydrolysis: Limonin and glucose.
Scientific Research Applications
Anticancer Properties
Limonin glucoside exhibits significant anticancer activity, particularly against various human cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in cancer cells through several mechanisms:
- Colon Cancer : Research has demonstrated that this compound enhances the anticancer effects of curcumin, leading to reduced proliferation of colon cancer cells (SW480) and increased apoptosis via modulation of apoptotic proteins such as Bcl-2 and Bax .
- Hepatocellular Carcinoma : this compound has shown cytotoxic effects on liver cancer cells (HepG2) and can inhibit growth in a concentration-dependent manner . It also affects glycolysis pathways in these cells, promoting apoptosis through Wnt signaling modulation .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties:
- Inflammatory Bowel Disease : In animal models, this compound demonstrated protective effects against inflammation induced by trinitrobenzene sulfonic acid, showing comparable efficacy to standard treatments like mesalazine .
- Cytokine Production : In a clinical study involving overweight subjects, this compound supplementation did not significantly affect T-cell proliferation but reduced several markers of hepatic inflammation, indicating its potential role in managing chronic inflammation .
Antioxidant Activity
The antioxidant capacity of this compound is notable. It has been shown to induce phase II detoxification enzymes in the liver and intestinal mucosa, which helps in removing carcinogens from the body . This property is crucial for preventing oxidative stress-related diseases.
Nutraceutical Potential
Given its bioactive properties, this compound is being explored as a nutraceutical ingredient. The citrus juice industry can utilize byproducts containing limonoids for developing functional foods aimed at improving human health .
Analytical Applications
This compound is also significant in analytical chemistry:
- Quantification Techniques : High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound in various samples, allowing for precise measurement of its concentration in food products and biological samples .
Data Summary Table
Case Studies and Research Insights
- Combination Therapy : A study highlighted that combining this compound with curcumin significantly inhibited the proliferation of colon cancer cells more effectively than either compound alone .
- Dietary Supplementation : A clinical trial assessed the effects of this compound on immune function in overweight individuals but found no significant impact on T-cell function, although it did lower hepatic inflammation markers .
- Mechanistic Studies : Research into the mechanisms of action revealed that this compound modulates key signaling pathways involved in apoptosis and inflammation, highlighting its multifaceted role in health promotion .
Mechanism of Action
Limonin glucoside exerts its effects through various molecular mechanisms:
Anticancer Activity: Induces apoptosis and disrupts the mitochondrial membrane potential in cancer cells.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Data Tables
Table 1. Concentration in Citrus Juices (ppm)
| Compound | Navel Orange | Grapefruit | Pummelo |
|---|---|---|---|
| This compound | >100 | 50–80 | <10 |
| Limonin | 5–20 | 10–30 | 50–100 |
| Nomilin glucoside | 10–15 | 5–10 | <5 |
Table 2. Key Functional Differences
| Property | This compound | Limonin | Nomilin |
|---|---|---|---|
| Primary Use | Functional beverages | Capsule formulations | Pharmaceutical research |
| Bioactive Role | Prodrug | Direct antitumor agent | Estrogen receptor inhibition |
Biological Activity
Limonin glucoside (LG) is a furanolactone compound primarily found in citrus fruits, particularly in the peels and seeds. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. This article explores the biological activity of this compound based on recent research findings, case studies, and quantitative data.
This compound is a glycosylated form of limonin, which enhances its solubility and bioavailability. The structure of this compound includes a glucose moiety attached to the limonin backbone, which may influence its pharmacological effects.
Antioxidant Activity
This compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. A study demonstrated that this compound from Citrus limon peels showed high antioxidant activity compared to other limonoids, making it a promising candidate for further research in nutraceutical applications .
Anti-Diabetic Effects
Recent investigations have assessed the anti-diabetic potential of this compound. A study highlighted that LG significantly inhibited the activity of human pancreatic alpha-amylase (HPA), an enzyme involved in carbohydrate digestion. Molecular dynamics simulations indicated that LG binds stably to the HPA active site, suggesting a mechanism for its anti-diabetic effects .
Anticancer Activity
This compound has shown promising anticancer properties across various cancer cell lines:
- Colon Cancer : In vitro studies revealed that LG induces apoptosis in colon adenocarcinoma cells (SW480) by modulating apoptotic pathways. It was noted that LG enhanced the expression of pro-apoptotic proteins while reducing anti-apoptotic proteins like Bcl-2 .
- Hepatocellular Carcinoma : this compound demonstrated cytotoxic effects against hepatocellular carcinoma cell lines (e.g., SMMC-7721), with an IC50 value of 24.42 µg/mL. The compound induced apoptosis through downregulation of Wnt signaling pathways .
Table 1: Summary of Anticancer Activity of this compound
| Cancer Type | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Colon Cancer | SW480 | N/A | Induces apoptosis via Bcl-2/Bax modulation |
| Hepatocellular Carcinoma | SMMC-7721 | 24.42 | Inhibits growth and induces apoptosis |
| Lung Cancer | A549 | N/A | Modulates ubiquitination processes |
Anti-Inflammatory Effects
This compound has been shown to exert anti-inflammatory effects by modulating various inflammatory pathways. In animal models, LG reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 during induced inflammation . This suggests its potential use in treating inflammatory diseases.
Antiviral Properties
Research indicates that this compound may inhibit viral replication. Specifically, it has been shown to suppress the expression of HIV-1 and HTLV-1 in infected cells, highlighting its potential as an antiviral agent .
Case Studies and Clinical Relevance
A study involving dietary supplementation with purified citrus this compound demonstrated a decrease in cell proliferation and inflammation markers in animal models. These findings suggest that LG could be beneficial in dietary interventions aimed at reducing cancer risk and managing inflammation .
Q & A
Q. What validated methodologies exist for quantifying limonin glucoside in citrus samples, and how can cross-reactivity with structurally similar compounds be minimized?
this compound quantification typically involves:
- Extraction and colorimetric analysis : A validated protocol uses methanol-based extraction followed by reaction with 4-(dimethylamino)benzaldehyde (DMAB) to form a chromophore measurable at 480 nm. This method estimates total limonoid aglycones and glucosides as limonin equivalents .
- HPLC separation : Reverse-phase HPLC with UV detection (210–280 nm) effectively separates this compound from co-occurring flavonoids (e.g., hesperidin) and limonoids (e.g., nomilin). Column choice (C18 or phenyl-hexyl) and gradient elution (water-acetonitrile with 0.1% formic acid) are critical to resolving structurally analogous compounds like nomilinic acid glucoside .
Key considerations : Validate specificity using spiked samples and confirm peak purity via diode-array detection (DAD) or LC-MS/MS .
Q. What experimental designs are optimal for assessing this compound bioavailability in human studies, and how do pharmacokinetic parameters vary with dose?
Human bioavailability studies employ:
- Crossover trials : Participants consume this compound-enriched citrus juice or purified extracts, with plasma sampled over 24 hours. Limonin (the aglycone) is detected via LC-MS/MS, peaking at 6 hours post-consumption. Dose-dependent absorption is observed, with 2–5 μM plasma concentrations at 500 mg doses .
- Isotope labeling : Stable isotopes (e.g., ¹³C-labeled this compound) track metabolic pathways, distinguishing endogenous vs. exogenous metabolites .
Methodological pitfalls : Ensure fasting conditions to avoid food matrix interference and use protease inhibitors during plasma processing to prevent enzymatic degradation .
Q. How does this compound contribute to citrus bitterness, and what processing methods alter its conversion to limonin?
this compound itself is non-bitter but hydrolyzes to limonin (bitter) via endogenous β-glucosidases during juicing or thermal processing. Key findings include:
- Treatment effects : Citrus treated with vector control (e.g., Diaphorina citri management) shows elevated this compound (up to 120 mg/L) compared to untreated samples (70 mg/L), correlating with post-harvest bitterness (Table 5, ).
- Enzyme inactivation : Blanching (80°C for 2 min) or pH adjustment (<3.0) inhibits β-glucosidase activity, preserving this compound and reducing bitterness .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across in vitro and in vivo models?
Discrepancies often arise from:
- Dosage and bioavailability : In vitro studies using >50 μM concentrations may not reflect physiologically achievable plasma levels (2–5 μM in humans). Use physiologically relevant doses and confirm compound stability in cell culture media .
- Metabolite profiling : this compound’s hydrolysis products (e.g., limonin, obacunone) may exert distinct effects. Employ metabolomic profiling (LC-QTOF-MS) to identify active metabolites in target tissues .
Case study : Anti-inflammatory effects in macrophages (IC₅₀ = 20 μM) were not replicated in murine models, likely due to rapid hepatic clearance of limonin .
Q. What strategies mitigate matrix interference when isolating this compound from citrus extracts for structural characterization?
Advanced purification techniques include:
- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., C18 + ion-exchange) to remove acidic flavonoids (e.g., narirutin) and sugars. Elute this compound with methanol:ammonium acetate (95:5) .
- Preparative HPLC : Scale-up separation using a phenyl-hexyl column (250 × 21.2 mm, 5 μm) with a water-acetonitrile gradient. Monitor fractions via LC-MS for purity (>98%) .
Validation : Confirm structure via ¹H/¹³C NMR, focusing on glucose anomeric proton signals (δ 4.8–5.2 ppm) and limonoid triterpene motifs (δ 1.2–2.5 ppm) .
Q. How do agricultural practices (e.g., pest management, fertilization) influence this compound biosynthesis in citrus cultivars?
Field trials demonstrate:
- Vector control vs. untreated crops : Integrated pest management (IPM) increases this compound by 40% in Valencia oranges, likely due to stress-induced biosynthesis .
- Nutrient modulation : Nitrogen-rich fertilization elevates nomilin glucoside but reduces this compound, suggesting competitive pathway regulation (Table 5, ).
Experimental design : Pair metabolomic profiling (GC-MS, LC-MS) with transcriptomics to link agronomic factors to limonoid pathway genes (e.g., CYP450 monooxygenases) .
Q. Data Highlights from Evidence
| Parameter | Value/Observation | Source |
|---|---|---|
| Plasma limonin (6h post-dose) | 2.1 ± 0.3 μM (500 mg dose) | |
| This compound in juice | 70–120 mg/L (varies with treatment) | |
| Colorimetric LOD | 0.5 μg/mL (DMAB method) |
Q. Guidelines for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
